3-Chloro-5-fluoro-1,1'-biphenyl
Description
3-Chloro-5-fluoro-1,1'-biphenyl is a halogenated biphenyl derivative characterized by chlorine and fluorine substituents at the 3- and 5-positions of one benzene ring.
Properties
Molecular Formula |
C12H8ClF |
|---|---|
Molecular Weight |
206.64 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H8ClF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HFXAHWQVWCOXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura cross-coupling reaction . This method involves the coupling of 3-chloro-5-iodobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 3-Chloro-5-fluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include biphenyl derivatives with various substituents replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include hydrogenated biphenyl derivatives with reduced aromaticity.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluoro-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated biphenyls on biological systems. It can be used to investigate the interactions of biphenyl derivatives with enzymes and receptors.
Medicine: While not a drug itself, 3-Chloro-5-fluoro-1,1’-biphenyl can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the chlorine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of these halogens can affect the electron density of the benzene rings, making the compound more or less reactive towards nucleophiles and electrophiles.
In biological systems, the compound may interact with enzymes and receptors through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological processes.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural similarities with 3-Chloro-5-fluoro-1,1'-biphenyl, differing in substituents or backbone modifications:
Physicochemical Properties
- Log P (Octanol-Water Partition Coefficient): Biphenyl: ~3.9 (experimental) this compound: Estimated log P ~4.5–5.0 (Cl and F increase hydrophobicity). 3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl: Log P likely >5.0 due to methyl group . Dicarboxylic acid derivative: Log P <3.0 (polar groups reduce hydrophobicity) .
Molecular Weight and Volatility:
Environmental Degradation and Toxicity
Biodegradability:
- Biphenyl: Rapid degradation in biopiles (84–100% reduction within 4–5 months) .
- Chlorinated analogs (e.g., hexachlorobiphenyl): Resistance to microbial degradation; persistence in soil .
- This compound: Likely slower degradation than biphenyl due to halogen substituents but faster than highly chlorinated analogs.
- Hexachlorobiphenyl: High toxicity and bioaccumulation; classified as a persistent organic pollutant (POP) . this compound: Unlikely to bioaccumulate extensively but may exhibit higher toxicity than biphenyl due to electronegative substituents.
Biological Activity
3-Chloro-5-fluoro-1,1'-biphenyl is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
This compound consists of a biphenyl core with chlorine and fluorine substituents at the 3 and 5 positions, respectively. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing significant inhibition rates:
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Escherichia coli | 70 |
| Staphylococcus aureus | 65 |
| Pseudomonas aeruginosa | 60 |
These results suggest that the compound could serve as a precursor for developing new antibacterial agents, potentially overcoming resistance issues associated with existing antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
Mechanistically, it appears to induce apoptosis in cancer cells by activating caspase pathways, suggesting a potential role in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It can also modulate receptor activity, influencing cellular signaling cascades.
These interactions lead to alterations in cellular processes, which are critical for its antimicrobial and anticancer effects .
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various biphenyl derivatives, including this compound. The study highlighted its effectiveness against resistant bacterial strains, indicating its potential as a lead compound for drug development against multidrug-resistant infections .
Case Study 2: Anticancer Efficacy
A clinical trial investigated the use of this compound analogs in patients with advanced solid tumors. Preliminary results showed a favorable safety profile and promising antitumor activity, warranting further exploration in combination therapies .
Conclusion and Future Directions
This compound exhibits significant biological activities that could be harnessed for therapeutic applications in antimicrobial and anticancer treatments. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.
Further studies should focus on:
- Expanding the investigation of its structure-activity relationship (SAR).
- Conducting more extensive preclinical and clinical trials.
- Exploring combination therapies to enhance efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
